molecular formula C11H10Cl2O4 B8758521 3-(3,4-dichlorophenyl)pentanedioic acid

3-(3,4-dichlorophenyl)pentanedioic acid

Cat. No.: B8758521
M. Wt: 277.10 g/mol
InChI Key: TUSJYIJYZZPHDD-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)pentanedioic acid (CAS 35271-74-0) is a chlorinated aromatic carboxylic acid characterized by a pentanedioic acid backbone substituted at the third carbon with a 3,4-dichlorophenyl group.

The 3,4-dichlorophenyl moiety is notable for its electron-withdrawing effects, which can influence the compound’s reactivity, solubility, and interactions with biological targets. The pentanedioic acid chain provides two carboxylic acid groups, enabling hydrogen bonding and metal coordination, properties critical for enzyme inhibition or polymer synthesis applications .

Properties

Molecular Formula

C11H10Cl2O4

Molecular Weight

277.10 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)pentanedioic acid

InChI

InChI=1S/C11H10Cl2O4/c12-8-2-1-6(3-9(8)13)7(4-10(14)15)5-11(16)17/h1-3,7H,4-5H2,(H,14,15)(H,16,17)

InChI Key

TUSJYIJYZZPHDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CC(=O)O)CC(=O)O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorophenyl)pentanedioic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylationThe reaction conditions usually involve heating the reactants in a solvent such as ethanol or methanol, with a base like piperidine or pyridine to catalyze the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biocatalysis using engineered enzymes has been explored for the synthesis of chiral intermediates, which can be applied to the production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dichlorophenyl)pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the 3,4-dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

3-(3,4-dichlorophenyl)pentanedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group can enhance binding affinity to these targets, while the glutaric acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Similarity and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name CAS No. Substituents Key Features Similarity Score
3-(3,4-Dichlorophenyl)pentanedioic acid 35271-74-0 3,4-dichlorophenyl, pentanedioic Dual carboxylic acid groups; potential for polymer crosslinking or chelation Reference (1.00)
3-(4-Chlorophenyl)pentanedioic acid 35271-74-0 4-chlorophenyl, pentanedioic Single chlorine substituent; reduced steric hindrance compared to dichloro analog 0.91
3-(3,4-Dichlorophenyl)propanoic acid 25173-68-6 3,4-dichlorophenyl, propanoic Shorter carbon chain (C3); single carboxylic acid group 0.98
4-(4-Chlorophenyl)butyric acid 4619-18-5 4-chlorophenyl, butyric Longer aliphatic chain (C4); single carboxylic acid group 0.98
3-(3,4-Dichlorophenyl)-1,1-dimethylurea N/A (DCMU) 3,4-dichlorophenyl, urea Photosynthetic inhibitor; urea functional group instead of carboxylic acid N/A

Notes:

  • Chain Length: Pentanedioic acid (C5) offers two carboxylic acid groups, enabling chelation or polymerization, whereas propanoic (C3) and butyric (C4) acids have single acidic groups suited for simpler interactions .
  • Functional Groups : Urea derivatives (e.g., DCMU) exhibit different mechanisms of action (e.g., photosynthetic inhibition) compared to carboxylic acids, which often target enzymes or ion channels .

Physicochemical Properties

  • Solubility : The dual carboxylic acid groups in this compound increase water solubility relative to its esterified analogs (e.g., diethyl esters in ). However, the dichlorophenyl group counterbalances this with hydrophobic character .
  • Melting Point : Chlorinated aromatic acids typically exhibit higher melting points due to strong intermolecular interactions. For example, caffeic acid (a dihydroxy analog) forms yellow crystals, suggesting similar crystalline behavior for the dichlorophenylpentanedioic acid .

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